4-Tert-butyl-2,6-dichlorophenol
Overview
Description
4-Tert-butyl-2,6-dichlorophenol is a useful research compound. Its molecular formula is C10H12Cl2O and its molecular weight is 219.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Studies
The structural characteristics of compounds related to 4-tert-butyl-2,6-dichlorophenol have been explored, particularly in the context of molecular interactions and orientations. For instance, a study on a related compound observed various dihedral angles and molecular interactions, contributing to the understanding of molecular structures and potential applications in crystallography and material sciences (Devika, Shraddha, & Begum, 2019).
Chemical and Environmental Applications
4-Tert-butyl-2,6-dichlorophenol and its derivatives have been investigated for their role in environmental applications, such as adsorption kinetics and sonochemical degradation. Research has shown significant enhancement in the adsorption rate and amount in the presence of ultrasound, highlighting potential applications in water treatment and environmental remediation (Hamdaoui & Naffrechoux, 2009).
Material Science and Polymer Chemistry
In material science, derivatives of 4-tert-butyl-2,6-dichlorophenol have been utilized in the synthesis of novel polyketones, contributing to advancements in polymer chemistry. These compounds have shown to affect the properties like molecular weight and stability of high-molecular-weight polymers, indicating their importance in developing new materials with desired characteristics (Auer et al., 2004).
Photocatalytic Degradation
Studies on photocatalytic degradation involving compounds similar to 4-tert-butyl-2,6-dichlorophenol have been conducted, demonstrating significant insights into environmental applications. For instance, the visible-light-induced degradation of chlorophenols in aqueous suspension of titania, where the presence of tert-butyl alcohol played a role in the reaction, has been researched. This suggests potential uses in wastewater treatment and environmental cleanup processes (Kim & Choi, 2005).
properties
IUPAC Name |
4-tert-butyl-2,6-dichlorophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETRALMQVUXTPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188157 | |
Record name | 4-Tert-butyl-2,6-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34593-75-4 | |
Record name | NSC 407752 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034593754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC407752 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Tert-butyl-2,6-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34593-75-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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